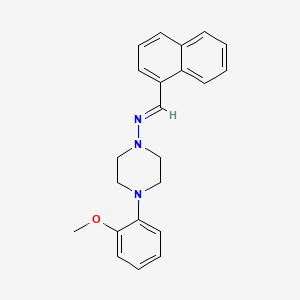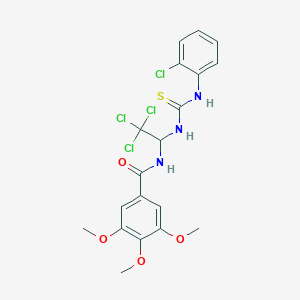
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide is a complex organic compound with the molecular formula C19H19Cl4N3O4S and a molecular weight of 527.257 . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and methoxy groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide involves several stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency, and implementing safety measures to handle the potentially hazardous reagents and intermediates .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more hydrogenated derivatives .
Scientific Research Applications
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers might explore its potential as a pharmaceutical compound, investigating its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-IODOANILINO)carbothioyl)amino)ET)benzamide: This compound has an iodine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((4-IODOANILINO)carbothioyl)amino)ET)benzamide: Similar to the previous compound but with the iodine atom in a different position, leading to different chemical properties.
Uniqueness
The uniqueness of 3,4,5-Tri-meo-N-(2,2,2-tri-CL-1-(((2-CL-anilino)carbothioyl)amino)ET)benzamide lies in its specific combination of functional groups and the positions of these groups on the benzamide core. This unique structure can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
303062-77-3 |
|---|---|
Molecular Formula |
C19H19Cl4N3O4S |
Molecular Weight |
527.2 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H19Cl4N3O4S/c1-28-13-8-10(9-14(29-2)15(13)30-3)16(27)25-17(19(21,22)23)26-18(31)24-12-7-5-4-6-11(12)20/h4-9,17H,1-3H3,(H,25,27)(H2,24,26,31) |
InChI Key |
NICYDNNDMACHOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Naphthalen-2-ylamino)methyl]isoindole-1,3-dione](/img/structure/B15078731.png)
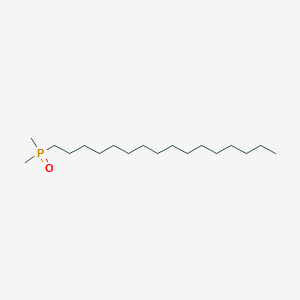
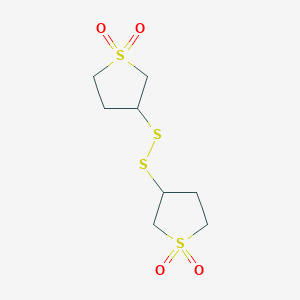
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078769.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15078771.png)

![(3Z)-1-Allyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15078798.png)

![Allyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15078808.png)
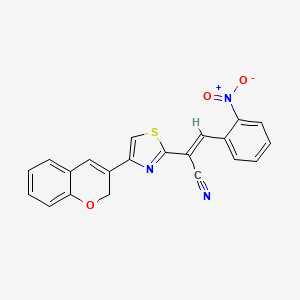
![methyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15078816.png)

![1-Benzyl-4-piperidinone (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B15078820.png)
